molecular formula C26H25ClN2O4 B10930421 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10930421
M. Wt: 464.9 g/mol
InChI Key: UCSAUXXHMJAXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 3,4-dimethoxyphenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. In this process, p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of 10% potassium hydroxide for 4-5 hours . This reaction yields the intermediate compound, which can then be further reacted to form the desired pyrazole derivative.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2O4/c1-30-23-11-7-18(13-25(23)32-3)21-15-22(19-8-12-24(31-2)26(14-19)33-4)29(28-21)16-17-5-9-20(27)10-6-17/h5-15H,16H2,1-4H3

InChI Key

UCSAUXXHMJAXTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.